4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole
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Overview
Description
4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(pyridin-3-yl)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydrooxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(4-(pyridin-2-yl)phenyl)-4,5-dihydrooxazole
- 4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole
- 4,4-Dimethyl-2-(4-(quinolin-3-yl)phenyl)-4,5-dihydrooxazole
Uniqueness
4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4,4-dimethyl-2-(4-pyridin-3-ylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)13-7-5-12(6-8-13)14-4-3-9-17-10-14/h3-10H,11H2,1-2H3 |
InChI Key |
NLMFFZCKNIFYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=CN=CC=C3)C |
Origin of Product |
United States |
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